molecular formula C40H18BF20I B066320 (4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate CAS No. 178233-72-2

(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate

Cat. No.: B066320
CAS No.: 178233-72-2
M. Wt: 1016.3 g/mol
InChI Key: MJDBKUFRQPPWGN-UHFFFAOYSA-N
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Description

(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate is a chemical compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical reactions. This compound is typically a white to light-yellow powder or crystals and is soluble in organic solvents such as dichloromethane .

Mechanism of Action

Target of Action

The primary targets of (4-Isopropylphenyl)(p-tolyl)iodonium Tetrakis(perfluorophenyl)borate, also known as 4-Isopropyl-4’-methyldiphenyliodonium Tetrakis(pentafluorophenyl)borate, are complex organic molecules . This compound is used in advanced chemical synthesis applications .

Mode of Action

This compound acts as a highly effective reagent for the synthesis of aryl iodides . Its ability to selectively activate C-H bonds allows researchers to functionalize complex organic molecules in a controlled and efficient manner . This makes it an essential tool for researchers and scientists who work in the field of organic synthesis .

Biochemical Pathways

The compound is involved in the polymerization reaction, where it is initiated by a radical generated from the oxidation of the compound .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere . It is soluble in methanol , which could potentially influence its distribution and elimination in a biological system.

Result of Action

The compound’s action results in the formation of high-quality chemicals that meet the strictest standards of quality and purity . The polymers produced by the photopolymerization of epoxy siloxanes can be considered attractive candidates for various applications, such as elastomers, coatings, adhesives, etc .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored in a dark place, in an inert atmosphere . Furthermore, the compound’s reactivity might be affected by the presence of other substances in the reaction mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate involves the reaction of (4-isopropylphenyl)iodonium chloride with sodium tetrakis(perfluorophenyl)borate in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate is unique due to its high reactivity and selectivity in activating C-H bonds. This makes it particularly valuable in organic synthesis and drug discovery, where precise functionalization of molecules is required .

Properties

IUPAC Name

(4-methylphenyl)-(4-propan-2-ylphenyl)iodanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C16H18I/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h;4-12H,1-3H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBKUFRQPPWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H18BF20I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889077
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Molecular Weight

1016.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178233-72-2
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, (4-(1-methylethyl)phenyl)(4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1)
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Record name (4-(1-methylethyl)phenyl)-(4-methylphenyl)iodonium tetrakis(pentafluorophenyl)borate (1-)
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Record name (4â??methylphenyl)[4â??(propanâ??2â??yl)phenyl]iodonium tetrakis(pentafluorophenyl)borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
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(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
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(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
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(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
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(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
Reactant of Route 6
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate

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